![molecular formula C7H10N2O2 B13785279 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione CAS No. 93781-93-2](/img/structure/B13785279.png)
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,4-diazabicyclo[221]heptane-2,7-dione is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione typically involves the organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones. This reaction affords products in high yield and enantiomeric ratio. Further modifications can deliver products possessing natural product-like scaffolds, including the diazabicyclo[2.2.1]heptane core structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and organocatalysis are likely to be employed on a larger scale to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into prolinamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of the diazabicyclo[2.2.1]heptane core structure, such as prolinamides and other biologically active compounds .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and natural product-like scaffolds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing biological processes and pathways. Specific details about its molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene
- 2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl-
- Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-
Uniqueness
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione is unique due to its specific arrangement of nitrogen atoms and ketone groups within a bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
93781-93-2 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione |
InChI |
InChI=1S/C7H10N2O2/c1-7(2)5(10)8-3-4-9(7)6(8)11/h3-4H2,1-2H3 |
Clave InChI |
NWGMDMYBTSINEY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N2CCN1C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


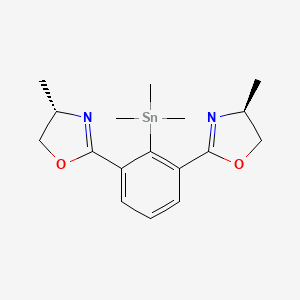
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
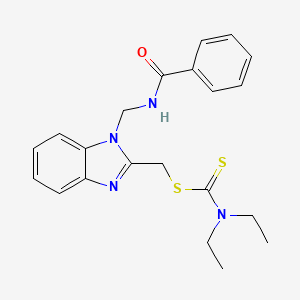

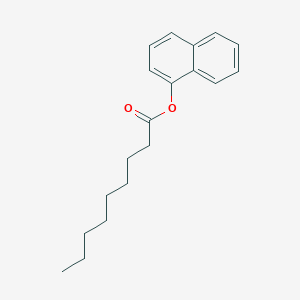
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
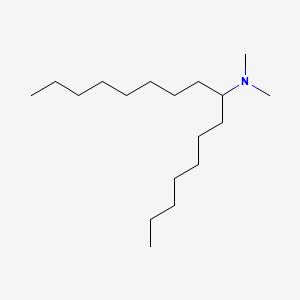
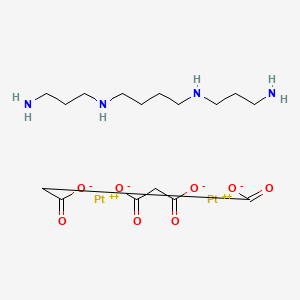
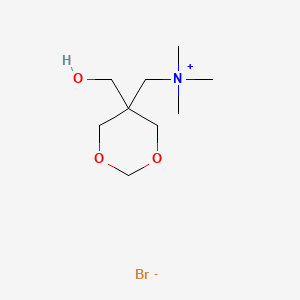
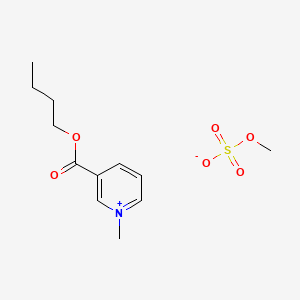

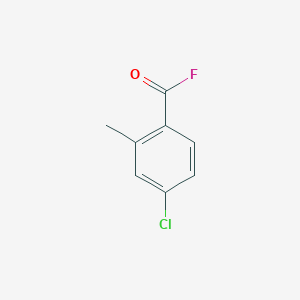
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)

